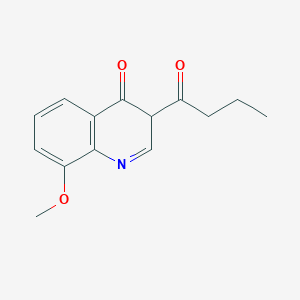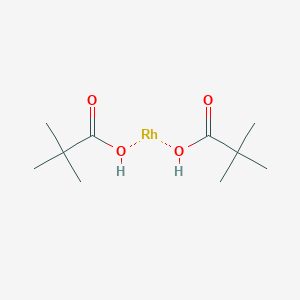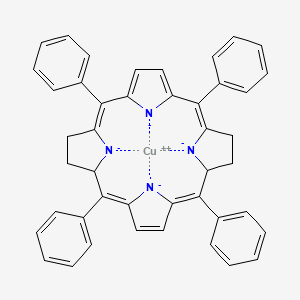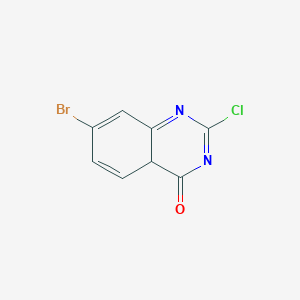![molecular formula C19H21ClO B12344632 (2E)-2-[(3-chlorophenyl)methylidene]-1,2-dihydroacenaphthylen-1-one](/img/structure/B12344632.png)
(2E)-2-[(3-chlorophenyl)methylidene]-1,2-dihydroacenaphthylen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-[(3-chlorophenyl)methylidene]-1,2-dihydroacenaphthylen-1-one is an organic compound characterized by the presence of a chlorophenyl group attached to a dihydroacenaphthylenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(3-chlorophenyl)methylidene]-1,2-dihydroacenaphthylen-1-one typically involves the condensation of 3-chlorobenzaldehyde with 1,2-dihydroacenaphthylen-1-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(3-chlorophenyl)methylidene]-1,2-dihydroacenaphthylen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
(2E)-2-[(3-chlorophenyl)methylidene]-1,2-dihydroacenaphthylen-1-one has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-2-[(3-chlorophenyl)methylidene]-1,2-dihydroacenaphthylen-1-one involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[(4-chlorophenyl)methylidene]-1,2-dihydroacenaphthylen-1-one
- (2E)-2-[(2-chlorophenyl)methylidene]-1,2-dihydroacenaphthylen-1-one
- (2E)-2-[(3-bromophenyl)methylidene]-1,2-dihydroacenaphthylen-1-one
Uniqueness
(2E)-2-[(3-chlorophenyl)methylidene]-1,2-dihydroacenaphthylen-1-one is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.
Properties
Molecular Formula |
C19H21ClO |
|---|---|
Molecular Weight |
300.8 g/mol |
IUPAC Name |
(2E)-2-[(3-chlorophenyl)methylidene]-3,3a,4,5,5a,6,7,8,8a,8b-decahydroacenaphthylen-1-one |
InChI |
InChI=1S/C19H21ClO/c20-14-7-1-4-12(10-14)11-17-15-8-2-5-13-6-3-9-16(18(13)15)19(17)21/h1,4,7,10-11,13,15-16,18H,2-3,5-6,8-9H2/b17-11+ |
InChI Key |
INHBXTYLHKWOES-GZTJUZNOSA-N |
Isomeric SMILES |
C1CC2CCCC3C2C(C1)/C(=C\C4=CC(=CC=C4)Cl)/C3=O |
Canonical SMILES |
C1CC2CCCC3C2C(C1)C(=CC4=CC(=CC=C4)Cl)C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tetrasodium;3-[[4-[[4-[(2E)-2-(6-amino-1-oxo-3-sulfonatonaphthalen-2-ylidene)hydrazinyl]-6-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12344559.png)
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12344561.png)


![N-(3-chloro-4-methoxyphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B12344579.png)

![N-(2-chloro-4-methylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12344600.png)
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B12344603.png)
![1'-Tert-butyl 5'-methyl spiro[cyclopentane-1,3'-indoline]-1',5'-dicarboxylate](/img/structure/B12344605.png)
![(4Z)-4-[(3-ethoxy-4-propoxyphenyl)methylidene]-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),6,8,10-tetraen-3-one](/img/structure/B12344611.png)
![2-[2-(6-methoxy-1,3-benzothiazol-2-yl)hydrazin-1-ylidene]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B12344627.png)
![4-Methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B12344633.png)
![Ethyl 4-(2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate](/img/structure/B12344650.png)
